molecular formula C6H11ClN4 B2827823 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride CAS No. 1781610-84-1

4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride

Cat. No.: B2827823
CAS No.: 1781610-84-1
M. Wt: 174.63
InChI Key: NTMBQBDPMBOWLX-UHFFFAOYSA-N
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Description

“4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride” is a chemical compound with the molecular formula C6H11ClN4. Its molecular weight is 174.63 . It’s important to note that this information might not be complete or up-to-date .

Scientific Research Applications

Vibrational Spectroscopic and Quantum Mechanical Study

A study by Kuruvilla et al. (2018) focused on the vibrational spectroscopic (FT-IR, FT-Raman) analysis of a related compound, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4] diazepine. The research involved quantum mechanical methods to interpret and predict vibrational spectra, demonstrating the compound's potential biological activity through molecular docking studies. The paper highlights the importance of molecular geometry, vibrational wavenumbers, and thermodynamic properties in understanding the biological and chemical behavior of such compounds (Kuruvilla et al., 2018).

Synthesis and GABAA Receptor Binding

Massah et al. (2016) described a mild method for synthesizing alprazolam and diazepam, providing insights into their binding mode to the GABAA receptor. While focusing on different compounds, this study elucidates the relevance of structural analogs of triazolodiazepines in pharmacological research, including interactions with biological receptors (Massah et al., 2016).

Anticonvulsant Activities

Research by Narayana et al. (2006) on substituted triazolo[4,3-a][1,4]benzodiazepine derivatives revealed excellent anticonvulsant activities, showcasing the potential therapeutic applications of these compounds in treating convulsions. This study further underscores the importance of structural modifications in enhancing biological activity (Narayana et al., 2006).

Diversity-Oriented Synthesis

Králová and Soural (2021) reported on the diversity-oriented synthesis of triazolo[1,5-a][1,4]diazepine derivatives from polymer-supported homoazidoalanine. This work highlights the utility of these compounds as intermediates for further chemical modifications, leading to the generation of novel heterocyclic structures with potential pharmacological applications (Králová & Soural, 2021).

Platelet Activating Factor Antagonists

Walser et al. (1991) explored triazolobenzo- and triazolothienodiazepines as potent antagonists of platelet activating factor (PAF), indicating their potential in developing treatments for conditions mediated by PAF. This study exemplifies the broad spectrum of biological activities that can be targeted by manipulating the chemical structure of triazolodiazepines (Walser et al., 1991).

Safety and Hazards

Based on the information I found, this compound may have some hazards associated with it. The safety symbols for this compound include GHS07, and the hazard statements include H302, H335, H315, and H319 . Please handle it with appropriate safety measures.

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c1-2-7-4-6-5-8-9-10(6)3-1;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMBQBDPMBOWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=NN2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781610-84-1
Record name 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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